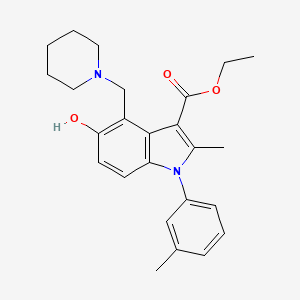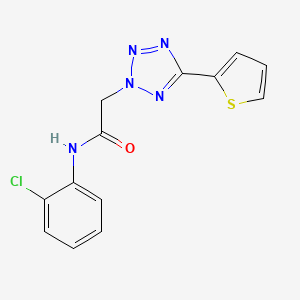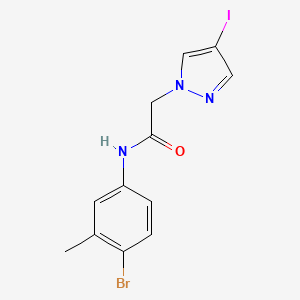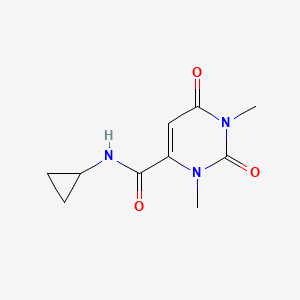
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes an indole core, a piperidine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with the indole derivative.
Functional Group Modifications: Various functional groups, such as hydroxyl, methyl, and carboxylate groups, are introduced through standard organic reactions like alkylation, esterification, and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: HNO3 (Nitric acid), Br2 (Bromine)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
科学研究应用
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE: can be compared with other indole derivatives that have similar structures but different functional groups.
Uniqueness
- The presence of the piperidine ring and the specific arrangement of functional groups make this compound unique in its class. These structural features contribute to its distinct chemical and biological properties.
Conclusion
ETHYL 5-HYDROXY-2-METHYL-1-(3-METHYLPHENYL)-4-(PIPERIDINOMETHYL)-1H-INDOLE-3-CARBOXYLATE is a compound of significant interest in various fields of research Its unique structure and potential applications make it a valuable subject of study in medicinal chemistry, biology, and industrial chemistry
属性
分子式 |
C25H30N2O3 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-2-methyl-1-(3-methylphenyl)-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H30N2O3/c1-4-30-25(29)23-18(3)27(19-10-8-9-17(2)15-19)21-11-12-22(28)20(24(21)23)16-26-13-6-5-7-14-26/h8-12,15,28H,4-7,13-14,16H2,1-3H3 |
InChI 键 |
VXYNUZLGAZMRFC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=CC(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11066998.png)
![1-[4-(Hexyloxy)phenyl]-3-{4-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11067006.png)
![1-(dimethylamino)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11067013.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B11067017.png)
![(1R,11R,12S,16R)-11-(4-fluorobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11067019.png)
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 4-oxo-N-(phenylmethyl)-](/img/structure/B11067025.png)
![3-Furancarboxylic acid, 4-[2-(4-fluorophenyl)-1-methyl-2-oxoethyl]tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester](/img/structure/B11067026.png)
![2-{[3-(hydrazinylcarbonyl)-4-(hydroxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11067032.png)
![4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11067045.png)
![(3aR,4S,9bS)-6,7-dichloro-4-(pyridin-2-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11067055.png)


![7,9-Dimethoxy-3,3-dimethyl-1-(methylsulfanyl)-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B11067067.png)

